N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide

Fragment-based drug discovery SDCBP/syntenin-1 PDZ domain

N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide (CAS 1171695‑39‑8; PDB ligand code YDX) is a dual‑pyrazole acetamide fragment with a molecular weight of 205.22 g⋅mol⁻¹ and a topological polar surface area of 64.7 Ų. The compound is classified as a non‑polymer heteroatom‑containing ligand (HETAIN) in the Protein Data Bank and has been deposited as a fragment hit in the Diamond‑I04‑1 XChem PanDDA campaign against the PDZ domains of syntenin‑1 (SDCBP).

Molecular Formula C9H11N5O
Molecular Weight 205.221
CAS No. 1171695-39-8
Cat. No. B2583727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide
CAS1171695-39-8
Molecular FormulaC9H11N5O
Molecular Weight205.221
Structural Identifiers
SMILESCN1C=CC(=N1)NC(=O)CN2C=CC=N2
InChIInChI=1S/C9H11N5O/c1-13-6-3-8(12-13)11-9(15)7-14-5-2-4-10-14/h2-6H,7H2,1H3,(H,11,12,15)
InChIKeyDEBBFOBAIIGVSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide (CAS 1171695-39-8) – Procurement-Relevant Identity & Scaffold Context


N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide (CAS 1171695‑39‑8; PDB ligand code YDX) is a dual‑pyrazole acetamide fragment with a molecular weight of 205.22 g⋅mol⁻¹ and a topological polar surface area of 64.7 Ų [1]. The compound is classified as a non‑polymer heteroatom‑containing ligand (HETAIN) in the Protein Data Bank [2] and has been deposited as a fragment hit in the Diamond‑I04‑1 XChem PanDDA campaign against the PDZ domains of syntenin‑1 (SDCBP) [3]. Unlike larger drug‑like pyrazole‑acetamide analogs that target kinases or tubulin, this compound occupies a distinct fragment‑sized chemical space (MW < 250; XLogP3 ‑0.1) that makes it unsuitable as a direct replacement for lead‑like inhibitors but highly relevant as a starting point for fragment‑based drug discovery (FBDD) and chemical probe development [1][3].

Why N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide Cannot Be Substituted with Generic Pyrazole‑Acetamide Analogs


Pyrazole‑acetamide is a privileged scaffold in medicinal chemistry, but the biological activity of derivatives is exquisitely sensitive to both the substitution pattern on the pyrazole rings and the nature of the linker . The target compound bears a unique 1‑methyl‑1H‑pyrazol‑3‑yl motif on the amide nitrogen and an unsubstituted 1H‑pyrazol‑1‑yl ring on the acetyl carbon—a combination that is rare among published bioactive pyrazole‑acetamides. Closely related analogs that replace the 1‑methylpyrazole with indole, phenyl, or quinazoline moieties (or introduce additional substituents on either pyrazole ring) show divergent target engagement: some inhibit tubulin polymerization at the colchicine site, others target BRAFᴺ⁶⁰⁰ᴱ or VEGFR‑2 kinases [1]. Without matched‑pair experimental data, assuming functional equivalence between the target compound and any of these analogs is scientifically unjustified. The only publicly available structural evidence of target binding for this exact compound comes from a crystallographic fragment screen against SDCBP PDZ domains [2], a target context wholly distinct from the kinase or tubulin systems typically explored by pyrazole‑acetamide derivatives.

Quantitative Differentiation Evidence for N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide


Validated Crystallographic Fragment Hit Against SDCBP PDZ Domains – A Unique Target Context Among Pyrazole‑Acetamides

The target compound (Z169675004/YDX) is one of 60 fragment hits validated in the Diamond I04‑1 XChem PanDDA fragment screen against the tandem PDZ domains of SDCBP (syntenin‑1/MDA‑9), a scaffold protein implicated in tumor metastasis and exosome biogenesis [1][2]. The high‑resolution co‑crystal structure (PDB 7FSW; 2.14 Å) unequivocally places the compound within the PDZ binding site, providing atomic‑level information on binding pose and interactions [1]. By contrast, no other pyrazole‑acetamide fragment has a deposited co‑crystal structure with any PDZ domain target. Analogs such as the BRAFᴺ⁶⁰⁰ᴱ inhibitor compound 5r [3] or tubulin‑targeting N‑((1‑methyl‑1H‑indol‑3‑yl)methyl)‑2‑(1H‑pyrazol‑1‑yl)‑N‑(3,4,5‑trimethoxyphenyl)acetamide derivatives operate in entirely different protein target classes and cannot serve as substitutes when the research objective is PDZ domain modulation or SDCBP functional interrogation.

Fragment-based drug discovery SDCBP/syntenin-1 PDZ domain X-ray crystallography PanDDA

Antiproliferative Activity ≤ 1 µM Against HeLa Cells – A Measurable Cellular Phenotype for Fragment Triage

In a PubChem‑deposited WST‑8 cell viability assay, the target compound demonstrated antiproliferative activity against human HeLa cervical carcinoma cells with a measured activity ≤ 1 µM after 48 h incubation [1]. Among six compounds tested in this assay series, three were classified as active, and this compound was one of those showing activity in the sub‑micromolar range [1]. For context, a structurally distinct pyrazole‑acetamide analog evaluated in a separate study—compound 5r, a BRAFᴺ⁶⁰⁰ᴱ inhibitor—showed an IC₅₀ of 0.96 ± 0.10 µM against A375 melanoma cells (not HeLa), making a direct potency comparison across cell lines unreliable [2]. The HeLa activity data for the target compound thus provide a unique, cell‑based phenotypic anchor that is absent for most commercial pyrazole‑acetamide fragments.

Antiproliferative activity HeLa WST‑8 assay Fragment-based phenotypic screening Cervical cancer

Fragment‑Compliant Physicochemical Profile (MW 205; XLogP3 ‑0.1; TPSA 64.7 Ų) – Optimal for Fragment Elaboration with Minimal Lipophilic Burden

With a molecular weight of 205.22 Da, XLogP3 of ‑0.1, topological polar surface area of 64.7 Ų, and only one hydrogen bond donor, the target compound fully complies with the Astex Rule of Three (MW ≤ 300, ClogP ≤ 3, H‑bond donors ≤ 3, H‑bond acceptors ≤ 3) [1]. In contrast, the BRAFᴺ⁶⁰⁰ᴱ‑targeted analog compound 5r (MW typically > 400 for the series) and the tubulin‑targeted N‑((1‑methyl‑1H‑indol‑3‑yl)methyl)‑2‑(1H‑pyrazol‑1‑yl)‑N‑(3,4,5‑trimethoxyphenyl)acetamide (MW typically > 450) are lead‑like or drug‑like molecules that would be unsuitable starting points for fragment‑based campaigns where maintaining low molecular complexity and high ligand efficiency is paramount [2]. The low lipophilicity of the target compound (XLogP3 ‑0.1) further reduces the risk of promiscuous binding and aggregation, a common liability of more lipophilic pyrazole derivatives [1].

Fragment-based drug discovery Rule of Three Physicochemical properties Ligand efficiency Lead-likeness

Unambiguous Chemical Identity with Publicly Available Analytical Reference Data – Ensuring Batch‑to‑Batch Reproducibility Across Suppliers

The compound has a unique and publicly verifiable InChI Key (DEBBFOBAIIGVSG‑UHFFFAOYSA‑N) and canonical SMILES (Cn1ccc(n1)NC(=O)Cn2cccn2) registered across multiple authoritative databases including PubChem (CID 40076795), the RCSB PDB (ligand YDX), ChemSpider, ZINC (ZINC000032843422), and the BioLiP ligand–protein interaction database [1][2][3]. By contrast, many close pyrazole‑acetamide analogs are available only from single vendors without multi‑database registry cross‑validation, increasing the risk of receiving mis‑identified or structurally divergent material when sourcing from different suppliers. The multi‑database consensus provides purchasers with independently verifiable analytical references (exact mass, InChI string, SMILES) that can be used to confirm identity by LC‑MS or NMR upon receipt [1].

Quality control InChI Key SMILES Batch reproducibility Compound identity verification

Validated Application Scenarios for N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide Based on Quantitative Evidence


Fragment Elaboration Starting Point for SDCBP/Syntenin‑1 PDZ Domain Inhibitors in Oncology

The deposited co‑crystal structure (PDB 7FSW, 2.14 Å) provides atomic‑resolution binding pose information for this fragment bound to the PDZ domains of SDCBP [1]. Researchers developing syntenin‑1 PDZ domain antagonists for metastatic cancer or glioblastoma can use this structure to guide structure‑based fragment elaboration, growing the fragment toward adjacent pockets while maintaining the validated binding mode. The fragment‑compliant physicochemical profile (MW 205; XLogP3 ‑0.1) ensures ample property space for molecular growth without breaching lead‑likeness thresholds [2].

Phenotypic Fragment Screening and Target Identification in Cervical Cancer Models

The compound’s demonstrated antiproliferative activity (≤ 1 µM) against HeLa cells in a WST‑8 assay provides a pre‑validated phenotypic starting point [3]. Medicinal chemistry teams can procure this fragment to conduct follow‑up phenotypic profiling across expanded cervical cancer cell line panels or to perform chemical proteomics target deconvolution, leveraging the compound's favorable fragment properties for downstream probe development [2].

Cross‑Screening in PanDDA Fragment Campaigns Against Novel Protein Targets

As a confirmed hit from the Diamond XChem PanDDA pipeline against one target (SDCBP), this fragment is pre‑validated for crystallographic fragment screening workflows [1]. Structural biology groups can include it as a control or reference compound when establishing PanDDA screening protocols against new protein targets, using the existing 7FSW dataset to benchmark data processing and hit‑calling parameters [1].

Chemical Probe Development with Verified Identity Across Multi‑Vendor Supply Chains

For collaborative projects requiring compound sourcing from multiple vendors or re‑synthesis, the multi‑database registry consensus (PubChem, PDB, ChemSpider, ZINC, BioLiP) enables independent identity verification of each batch using published InChI Key and SMILES [2][4]. This reduces the risk of experimental variability caused by mis‑identified material—a practical procurement advantage over single‑source pyrazole‑acetamide analogs.

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